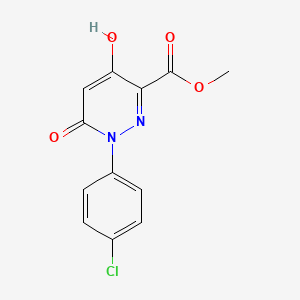
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as Meldonium, is a synthetic compound that was first developed in the 1970s by a Latvian pharmaceutical company. It is classified as a cardioprotective agent and has been used for the treatment of various cardiovascular diseases. Meldonium gained worldwide attention in 2016 when several high-profile athletes were found to have used it as a performance-enhancing drug.
科学的研究の応用
Antioxidant Potential
Chromones and their derivatives, including structures similar to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, have been recognized for their potent antioxidant activities. These compounds are naturally present in the human diet and are linked to a range of physiological activities beneficial for health, such as anti-inflammatory, antidiabetic, and anticancer properties. The antioxidant capabilities of these compounds are thought to neutralize active oxygen species and intercept free radical processes, potentially delaying or inhibiting cellular damage that leads to diseases. The structure-activity relationship studies suggest that the presence of a double bond and a carbonyl group in the chromone nucleus, along with specific hydroxyl groups, significantly contributes to radical scavenging activity. Methylation or glycosylation of these hydroxyl groups has been shown to decrease this activity, highlighting the importance of functional group arrangements for their biological efficacy (Yadav et al., 2014).
Drug Synthesis
Levulinic acid (LEV) and its derivatives offer a versatile platform for drug synthesis, providing a cost-effective and cleaner alternative for generating various value-added chemicals. These compounds, due to their carbonyl and carboxyl functional groups, enable the synthesis of medicinally active functional groups, including those structurally related to methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. The flexibility and unique chemical properties of LEV derivatives have shown untapped potential in medicine, including cancer treatment and the creation of medical materials. The review emphasizes LEV's role in directly synthesizing drugs, synthesizing related derivatives for specific drug synthesis, and acting as linkers for pharmaceutical reagents to form pharmaceutical intermediates (Zhang et al., 2021).
Environmental Impact of Organochlorine Compounds
The environmental impact of chlorophenols, compounds closely related to the chlorophenyl group in methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, has been extensively reviewed. These compounds exhibit moderate toxicity to aquatic and mammalian life, with considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment can vary greatly depending on the presence of adapted microflora capable of biodegrading these compounds. Despite their biodegradability, chlorophenols' strong organoleptic effects and potential for bioaccumulation necessitate careful consideration of their environmental release and impacts (Krijgsheld & Gen, 1986).
作用機序
Target of Action
The compound, Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a member of the strobilurin group of fungicides . Its primary targets are the fungi Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases and can cause significant damage to crops.
Mode of Action
This compound acts as a quinone outside inhibitor (QoI) . QoIs inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP in the fungal cell. This lack of energy halts essential processes within the cell, effectively stopping the growth of the fungus .
Pharmacokinetics
Similar compounds in the strobilurin group of fungicides are known to be well absorbed, metabolized, and excreted . They are also predicted to cross the blood-brain barrier .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth. By disrupting the energy production within the fungal cell, the compound causes the cell to cease growing . This makes it an effective fungicide, particularly against the fungi Botrytis cinerea and Alternaria alternata .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of fungus and its resistance to the compound . Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH .
特性
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-12(18)11-9(16)6-10(17)15(14-11)8-4-2-7(13)3-5-8/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSAFWPHHGXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)
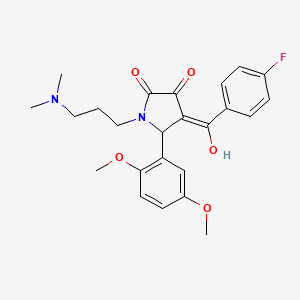
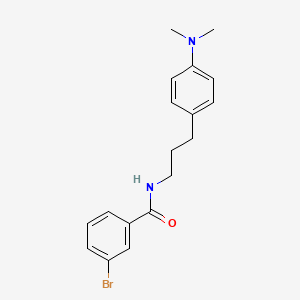
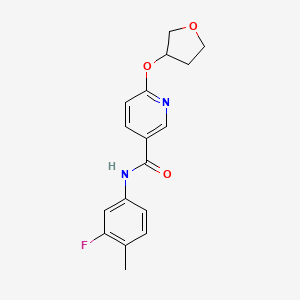
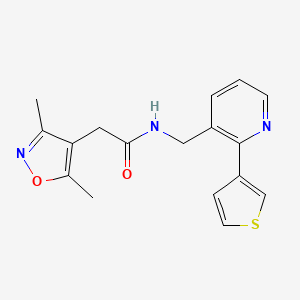
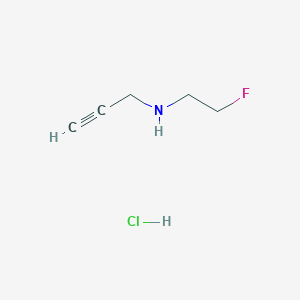
![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)
![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)